Cas no 1356963-23-9 (5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline)
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
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- MDL: MFCD32690998
- Inchi: 1S/C17H27ClN4O/c1-20-7-9-21(10-8-20)13-3-5-22(6-4-13)16-12-17(23-2)15(19)11-14(16)18/h11-13H,3-10,19H2,1-2H3
- InChI Key: CHQZSOXGPBZQNA-UHFFFAOYSA-N
- SMILES: C1(N)=CC(Cl)=C(N2CCC(N3CCN(C)CC3)CC2)C=C1OC
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1197585-1g |
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
1356963-23-9 | 95% | 1g |
$1045 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1197585-1g |
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
1356963-23-9 | 95% | 1g |
$1045 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1197585-1g |
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
1356963-23-9 | 95% | 1g |
$1045 | 2025-02-28 |
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Introduction to 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (CAS No. 1356963-23-9)
5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, identified by its CAS number 1356963-23-9, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the modulation of neurotransmitter systems. The intricate structure of 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline incorporates multiple functional groups that contribute to its unique chemical properties and biological interactions.
The molecular framework of this compound features a central aniline core, which is a well-known pharmacophore in medicinal chemistry. The presence of chloro and methoxy substituents on the aniline ring enhances its reactivity and binding affinity to various biological targets. Additionally, the piperazine and piperidine moieties appended to the molecule introduce further complexity, enabling interactions with multiple receptor systems. This structural design makes 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline a promising candidate for developing novel therapeutic agents.
In recent years, there has been a growing interest in the development of drugs that target central nervous system (CNS) disorders. The unique pharmacological profile of 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline suggests its potential as a lead compound for the treatment of conditions such as depression, anxiety, and schizophrenia. Preclinical studies have begun to explore its effects on neurotransmitter receptors, including serotonin, dopamine, and norepinephrine transporters. These studies have shown promising results in terms of receptor binding affinity and pharmacokinetic properties.
The synthesis of 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the chloro and methoxy groups is typically achieved through electrophilic aromatic substitution reactions, while the piperazine and piperidine moieties are incorporated via nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently.
The biological activity of 5-Chloro-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-y]aniline has been extensively studied in vitro using various cell-based assays. These assays have revealed that the compound exhibits potent binding interactions with serotonin receptors, particularly 5-HT2A and 5-HT1A subtypes. This selectivity is crucial for developing drugs with improved efficacy and reduced side effects. Furthermore, preliminary in vivo studies have demonstrated that 5-Chloro -2 -methoxy -4 -[ 4 - ( 4 -methyl piperazin - 1 - yl ) piperidin - 1 - yl ] aniline can modulate behavior relevant to CNS disorders in animal models.
The pharmacokinetic profile of this compound is another area of active investigation. Studies have shown that 5-Chloro -2 -methoxy -4 -[ 4 - ( 4 -methyl piperazin - 1 - yl ) piperidin - 1 - yl ] aniline exhibits moderate oral bioavailability and a favorable half-life, suggesting its potential for therapeutic use. However, further optimization is needed to enhance its metabolic stability and reduce any potential drug-drug interactions. Techniques such as structure-based drug design and computer-assisted molecular modeling are being utilized to refine the molecular structure and improve pharmacokinetic properties.
The future development of 5-Chloro -2 -methoxy -4 -[ 4 - ( 4 -methyl piperazin - 1 - yl ) piperidin - 1 - yl ] aniline as a therapeutic agent will likely involve collaboration between academic researchers and pharmaceutical companies. Large-scale clinical trials will be necessary to evaluate its safety and efficacy in human patients. Additionally, regulatory agencies will need to review the data submitted by developers to ensure compliance with safety standards before approval for clinical use can be granted.
In conclusion, 5-Chloro -2 -methoxy -4-[ 4 -( 4 methyl piperazin – 1 – yl ) piperidin – 1 – yl ] aniline, with its CAS number 1356963 –23–9, represents a significant advancement in pharmaceutical research. Its complex structure and promising biological activity make it a valuable candidate for developing novel treatments for CNS disorders. As research continues, further insights into its mechanism of action and pharmacological properties will be uncovered, paving the way for new therapeutic strategies.
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